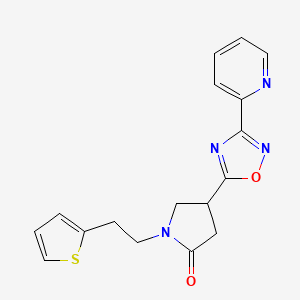

4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

Description

4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a complex organic compound featuring multiple heterocyclic rings

Properties

IUPAC Name |

4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-15-10-12(11-21(15)8-6-13-4-3-9-24-13)17-19-16(20-23-17)14-5-1-2-7-18-14/h1-5,7,9,12H,6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNVBUOHKQMMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a pyridine-2-carboxylic acid derivative with an appropriate amidoxime under dehydrating conditions.

Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the oxadiazole intermediate with a thiophene-2-yl ethylamine derivative, followed by cyclization to form the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given its heterocyclic structure.

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds or π-π interactions with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(furan-2-yl)ethyl)pyrrolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.

4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(phenyl)ethyl)pyrrolidin-2-one: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one imparts unique electronic properties, potentially enhancing its interaction with biological targets compared to similar compounds with different heterocyclic rings. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound through various studies and findings, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's structure can be described as follows:

- Pyridine Ring : Contributes to the compound's electron-withdrawing properties, enhancing its reactivity.

- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.

- Thiophene Substituent : Adds unique electronic properties and has been associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The incorporation of a thiophene moiety may enhance this activity due to its ability to interact with bacterial membranes.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | Strong |

| Related Oxadiazole Derivative | Strong | Moderate |

Anticancer Potential

The compound has shown promise in anticancer studies. Oxadiazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, the presence of the pyridine and thiophene rings may contribute synergistically to the anticancer effects.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole scaffolds often inhibit key enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds can scavenge ROS, thereby reducing oxidative stress in cells.

- Interaction with Cellular Targets : The thiophene ring may facilitate interactions with specific cellular targets, enhancing the compound's efficacy.

Study 1: Antimycobacterial Activity

A study published in Antimycobacterial Activity of New 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one Derivatives demonstrated that certain oxadiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. The study highlighted that compounds similar to our target compound showed IC90 values below 10 μM, indicating potent activity against tuberculosis pathogens .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of thiophene-containing compounds. Results indicated that these compounds effectively reduced lipid peroxidation in vitro, showcasing their potential as therapeutic agents in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.